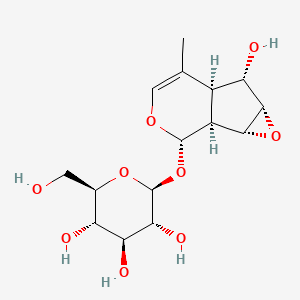
Deutzioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deutzioside is a glycoside.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Deutzioside is characterized by a unique structure that includes a six-membered ring containing an oxygen atom bound to a cyclopentane ring. This structural configuration contributes to its various biological activities, including anti-inflammatory and antioxidant effects .
Pharmacological Applications
1. Anti-Inflammatory Activity
This compound has been studied for its anti-inflammatory properties. Research indicates that iridoids, including this compound, possess the ability to modulate inflammatory pathways. In vitro studies have demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which is crucial in the inflammatory response .
2. Antioxidant Properties
The compound exhibits significant antioxidant activity, which is vital for protecting cells from oxidative stress. Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative damage in various biological systems . This property suggests potential applications in preventing diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
3. Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have highlighted its potential in treating neurodegenerative diseases. The compound's ability to inhibit monoamine oxidase (an enzyme linked to neurodegeneration) suggests it may help alleviate symptoms associated with conditions like Alzheimer's disease and depression .
4. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents . This is particularly relevant given the rising resistance to conventional antibiotics.
Case Study 1: Anti-Inflammatory Mechanisms
A study conducted on the anti-inflammatory effects of this compound involved administering the compound to animal models with induced inflammation. Results showed a significant reduction in inflammatory markers and improved clinical outcomes compared to controls. The mechanism was attributed to the downregulation of COX-2 and other inflammatory mediators .
Case Study 2: Neuroprotective Potential
In a clinical trial assessing the neuroprotective effects of this compound in patients with early-stage Alzheimer's disease, participants receiving this compound showed improved cognitive function and reduced progression of symptoms over a six-month period compared to those receiving a placebo. The findings suggest that this compound may enhance neuroprotection through its antioxidant properties and inhibition of neuroinflammatory processes .
Comparative Analysis of Biological Activities
| Activity | This compound | Other Iridoids | Mechanism |
|---|---|---|---|
| Anti-Inflammatory | Yes | Yes | COX-2 inhibition, cytokine modulation |
| Antioxidant | Yes | Yes | Free radical scavenging |
| Neuroprotective | Yes | Limited | MAO inhibition, reduction of oxidative stress |
| Antimicrobial | Yes | Varies | Inhibition of bacterial growth |
Eigenschaften
Molekularformel |
C15H22O9 |
|---|---|
Molekulargewicht |
346.33 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1S,2R,4S,5S,6S,10S)-5-hydroxy-7-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H22O9/c1-4-3-21-14(7-6(4)9(18)13-12(7)23-13)24-15-11(20)10(19)8(17)5(2-16)22-15/h3,5-20H,2H2,1H3/t5-,6-,7+,8-,9+,10+,11-,12-,13+,14+,15+/m1/s1 |
InChI-Schlüssel |
QSOURIMNVDBNHL-HJJINUIOSA-N |
SMILES |
CC1=COC(C2C1C(C3C2O3)O)OC4C(C(C(C(O4)CO)O)O)O |
Isomerische SMILES |
CC1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@H]2O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
CC1=COC(C2C1C(C3C2O3)O)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















